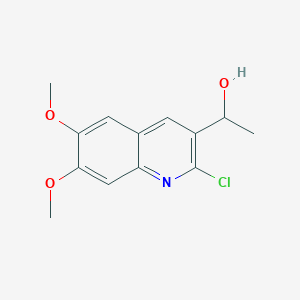
1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-6,7-dimethoxyquinoline with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed, and the product is isolated through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethanone.
Reduction: Formation of 1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethanolamine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity. Additionally, its interaction with microbial cell membranes can lead to antimicrobial effects.
Comparison with Similar Compounds
1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethanol can be compared with other quinoline derivatives such as:
- 1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol
- 1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethanone
- 1-(2-Chloro-6,7-dimethoxyquinolin-3-yl)ethanamine
Uniqueness: The presence of the hydroxyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14ClNO3 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
1-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO3/c1-7(16)9-4-8-5-11(17-2)12(18-3)6-10(8)15-13(9)14/h4-7,16H,1-3H3 |
InChI Key |
QNFDKJNEKLFFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C2C=C(C(=CC2=C1)OC)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


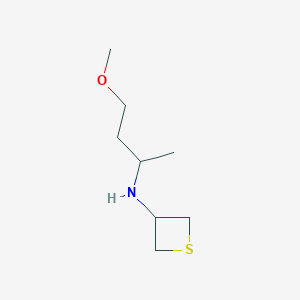
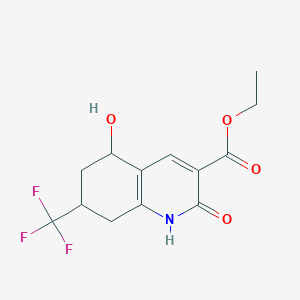
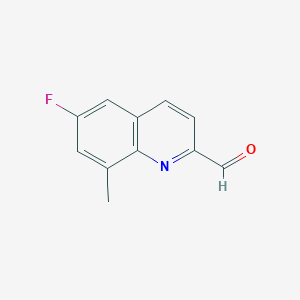
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13020272.png)
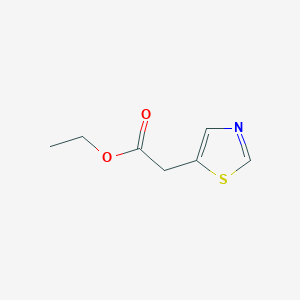
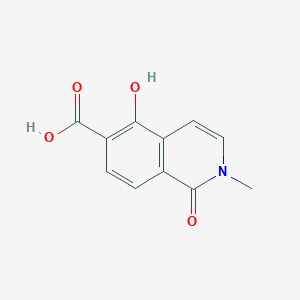

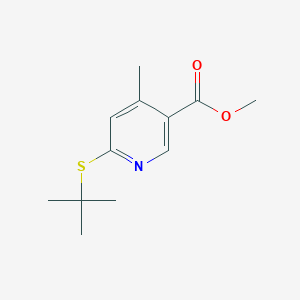
![Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13020316.png)
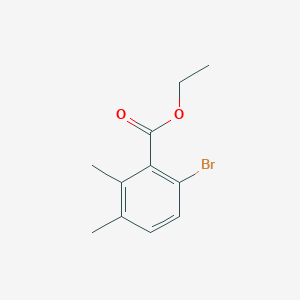
![4-Isopropylbenzo[d][1,3]dioxole](/img/structure/B13020331.png)
![2-Azabicyclo[2.1.1]hexan-3-one](/img/structure/B13020337.png)
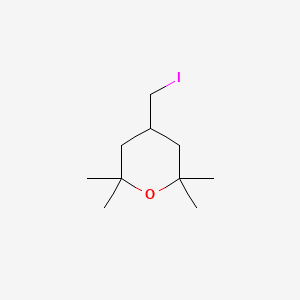
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B13020345.png)
